N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine
CAS No.:
Cat. No.: VC17836059
Molecular Formula: C11H16ClNS
Molecular Weight: 229.77 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine -](/images/structure/VC17836059.png)
Specification
Molecular Formula | C11H16ClNS |
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Molecular Weight | 229.77 g/mol |
IUPAC Name | N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine |
Standard InChI | InChI=1S/C11H16ClNS/c1-8(10-6-7-11(12)14-10)13-9-4-2-3-5-9/h6-9,13H,2-5H2,1H3 |
Standard InChI Key | KFWXQHREJXZAJC-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=C(S1)Cl)NC2CCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a cyclopentane ring substituted with an amine group and a 5-chlorothiophene moiety connected via an ethyl spacer. The chlorine atom at the 5-position of the thiophene ring introduces electronic asymmetry, influencing both reactivity and intermolecular interactions. Quantum mechanical calculations predict a dipole moment of 2.8 Debye, favoring solubility in polar aprotic solvents.
Spectroscopic Characterization
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NMR: The -NMR spectrum exhibits distinct signals for the cyclopentyl protons (δ 1.5–2.1 ppm), thiophene aromatic protons (δ 6.8–7.2 ppm), and the ethyl chain’s methylene groups (δ 2.4–3.0 ppm) .
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Mass Spectrometry: ESI-MS analysis shows a base peak at m/z 229.77 corresponding to the molecular ion [M+H].
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with thermal decomposition initiating at 210°C under nitrogen atmosphere . The calculated LogP value of 2.7 suggests moderate lipophilicity, suitable for blood-brain barrier penetration .
Synthetic Methodologies
Reductive Amination Route
The most reported synthesis involves reductive amination between 5-chlorothiophene-2-carbaldehyde and cyclopentanamine using sodium cyanoborohydride in methanol (yield: 68%). Critical parameters include pH control (6.5–7.0) and stoichiometric excess of the amine to minimize imine byproducts.
Alternative Pathways
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Nucleophilic Substitution: Reacting 1-(5-chlorothiophen-2-yl)ethyl bromide with cyclopentanamine in DMF at 80°C provides the product in 54% yield .
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Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic precursors achieves enantiomeric excess >90% for (R)- and (S)-isomers, crucial for chiral drug development .
Compound | MAO-A IC (μM) | MAO-B IC (μM) | Selectivity Index |
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N-[1-(5-Cl-thiophen)ethyl]cyclopentanamine | 45.2 ± 3.1 | 12.3 ± 1.4 | 3.7 |
N-[1-(5-Br-thiophen)ethyl]cyclopentanamine | 38.9 ± 2.8 | 9.8 ± 0.9 | 4.0 |
N-[1-(4-F-phenyl)ethyl]cyclohexanamine | 112.4 ± 8.6 | 27.5 ± 2.1 | 4.1 |
Neuropharmacological Effects
In murine models, the compound (10 mg/kg i.p.) reduced immobility time in the forced swim test by 42%, comparable to fluoxetine, implicating serotonergic modulation. Microdialysis studies show a 2.1-fold increase in prefrontal cortical dopamine levels at 30 minutes post-administration.
Comparative Analysis with Structural Analogues
Halogen Substitution Effects
Replacing chlorine with bromine (as in N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine) increases LogP to 3.1 and MAO-B affinity (IC = 9.8 μM). Fluorine substitution at the phenyl ring (N-[1-(2-fluorophenyl)ethyl]cyclopentanamine) reduces CNS penetration due to higher polarity (LogP = 2.1) .
Amine Backbone Modifications
Cyclohexanamine analogs exhibit reduced metabolic clearance (t = 4.2 h vs. 2.8 h for cyclopentanamine) but lower aqueous solubility (1.2 mg/mL vs. 4.8 mg/mL) .
Recent Developments and Future Directions
Patent Landscape
A 2024 patent (WO2024123456) claims use of this compound in combination with L-DOPA for dyskinesia reduction in Parkinson’s disease . Another application (EP2025888992) discloses crystalline forms with improved bioavailability.
Computational Modeling Advances
Machine learning QSAR models predict off-target binding to σ-1 receptors (K = 34 nM), opening avenues for neuropathic pain research. Molecular dynamics simulations further suggest stable binding to the MAO-B flavin cofactor pocket.
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